1-(methylsulfonyl)-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Overview
Description
1-(Methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with methylsulfonyl and thienyl groups
Preparation Methods
The synthesis of 1-(methylsulfonyl)-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thienyl-substituted pyrazole core.
Reaction Conditions: The reaction involves the use of methylsulfonyl chloride as a sulfonylating agent.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(Methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The thienyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
1-(Methylsulfonyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole can be compared with similar compounds such as:
Methanesulfonyl chloride: Both compounds contain the methylsulfonyl group, but methanesulfonyl chloride is more reactive and used primarily as a sulfonylating agent.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazole core but differ in their substitution patterns and biological activities.
Methylsulfonylmethane (MSM): MSM is a simpler organosulfur compound with applications in dietary supplements and anti-inflammatory treatments.
The uniqueness of 1-(methylsulfonyl)-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole lies in its combination of the pyrazole ring with thienyl and methylsulfonyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylsulfonyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S3/c1-19(15,16)14-10(12-5-3-7-18-12)8-9(13-14)11-4-2-6-17-11/h2-7,10H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPBAMAQTYVPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.